REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:9]1[CH:13]=[CH:12][N:11]=[C:10]1[NH2:14].C(O)(=O)C>C(Cl)Cl.CO.CC(N(C)C)=O>[CH2:1]([NH:14][C:10]1[S:9][CH:13]=[CH:12][N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)N
|
Name
|
DCM MeOH
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
DCM MeOH
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
MP-CNBH3 resin
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with shaking overnight at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1:1 DMSO/MeOH
|
Type
|
CUSTOM
|
Details
|
Purification by reverse phase HPLC (TFA method)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |